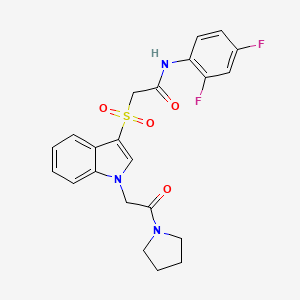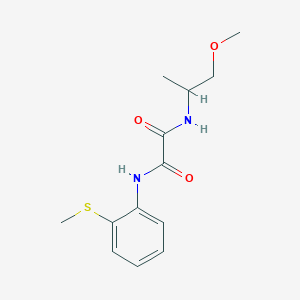
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Boc-4-chloro-1-methyl-1H-pyrazole' and is used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is not well understood. However, it is believed to act as a Boc-protecting group in organic synthesis reactions. The Boc group is known to protect amines from unwanted reactions and can be easily removed under mild conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole. However, it is not known to have any significant effects on biological systems.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole in lab experiments is its ability to introduce the Boc protecting group onto amines. This group can protect amines from unwanted reactions and can be easily removed under mild conditions. However, the main limitation of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole in scientific research. One potential application is in the development of new kinase inhibitors for the treatment of cancer and other diseases. This compound can also be used in the preparation of new anti-inflammatory agents and other biologically active compounds. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to introduce the Boc protecting group onto amines makes it a valuable reagent in organic synthesis. Further research is needed to better understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole involves the reaction of 4-chloro-1-methyl-1H-pyrazol-5-amine with sec-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with methanol to obtain the final product.
Scientific Research Applications
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis to introduce the Boc protecting group onto amines. This compound has also been used in the preparation of various biologically active compounds such as kinase inhibitors, anti-cancer agents, and anti-inflammatory agents.
properties
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-4-7(2)13-6-9-8(10)5-12(3)11-9/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONIAECCOKQVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one](/img/structure/B2725040.png)
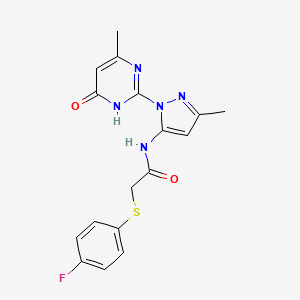

![5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2725044.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2725045.png)
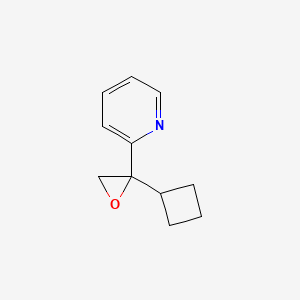
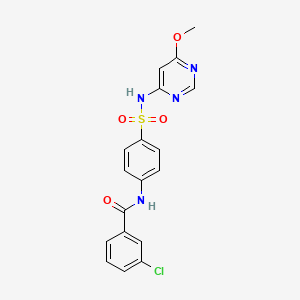
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2725050.png)
![Ethyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2725052.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2725053.png)
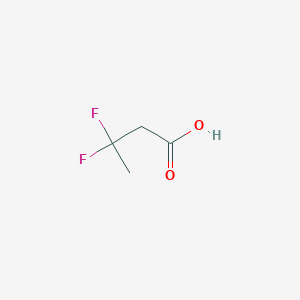
![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)
